Suc-Gly-DL-Pro-DL-Leu-Gly-DL-Pro-AMC

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

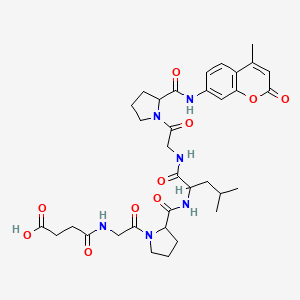

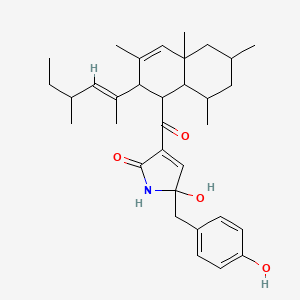

Suc-Gly-DL-Pro-DL-Leu-Gly-DL-Pro-AMC is a synthetic peptide substrate commonly used in biochemical research. It is a highly sensitive fluorogenic substrate for enzymes such as thimet oligopeptidase and prolyl endopeptidase . The compound is known for its application in enzyme activity assays, particularly in the study of collagenase-like peptidase activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Gly-DL-Pro-DL-Leu-Gly-DL-Pro-AMC involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as HBTU or DIC, and the protecting groups are removed using TFA. The final product is cleaved from the resin and purified using HPLC .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-throughput purification techniques, such as preparative HPLC, ensures the production of high-purity peptides suitable for research applications .

Chemical Reactions Analysis

Types of Reactions

Suc-Gly-DL-Pro-DL-Leu-Gly-DL-Pro-AMC primarily undergoes enzymatic hydrolysis reactions. The compound is cleaved by specific enzymes, releasing the fluorogenic AMC group, which can be detected by fluorescence spectroscopy .

Common Reagents and Conditions

The enzymatic reactions involving this compound typically require buffer solutions such as Tris-HCl, pH 8.0, containing NaCl and EDTA. The reactions are carried out at physiological temperatures (37°C) to mimic biological conditions .

Major Products

The major product formed from the enzymatic hydrolysis of this compound is the fluorescent AMC group. This product is used as a readout for enzyme activity assays .

Scientific Research Applications

Suc-Gly-DL-Pro-DL-Leu-Gly-DL-Pro-AMC is widely used in scientific research for the following applications:

Enzyme Activity Assays: It serves as a substrate for measuring the activity of enzymes such as thimet oligopeptidase and prolyl endopeptidase.

Biochemical Studies: The compound is used to study the kinetics and inhibition of specific enzymes involved in various biological processes.

Medical Research: It is employed in the investigation of enzyme activities in disease states, such as rheumatoid arthritis and systemic lupus erythematosus.

Industrial Applications: The compound is used in the development of diagnostic assays and therapeutic enzyme inhibitors.

Mechanism of Action

The mechanism of action of Suc-Gly-DL-Pro-DL-Leu-Gly-DL-Pro-AMC involves its cleavage by specific enzymes. The peptide bond between the proline residue and the AMC group is hydrolyzed, releasing the fluorescent AMC group. This fluorescence can be measured to determine enzyme activity. The molecular targets of this compound are enzymes such as thimet oligopeptidase and prolyl endopeptidase, which play roles in peptide metabolism and regulation .

Comparison with Similar Compounds

Similar Compounds

Suc-Gly-Pro-AMC: Another fluorogenic substrate used for studying fibroblast activation protein (FAP) activity.

Suc-Gly-Pro-Leu-Gly-Pro-AMC: A closely related compound used for similar enzyme activity assays.

Uniqueness

Suc-Gly-DL-Pro-DL-Leu-Gly-DL-Pro-AMC is unique due to its specific sequence and sensitivity as a fluorogenic substrate. Its ability to release a highly fluorescent AMC group upon enzymatic cleavage makes it a valuable tool in biochemical research .

Properties

IUPAC Name |

4-[[2-[2-[[4-methyl-1-[[2-[2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44N6O10/c1-19(2)14-23(38-34(49)25-7-5-13-40(25)28(42)17-35-27(41)10-11-30(44)45)32(47)36-18-29(43)39-12-4-6-24(39)33(48)37-21-8-9-22-20(3)15-31(46)50-26(22)16-21/h8-9,15-16,19,23-25H,4-7,10-14,17-18H2,1-3H3,(H,35,41)(H,36,47)(H,37,48)(H,38,49)(H,44,45) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHBOWQMQBFJME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C4CCCN4C(=O)CNC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44N6O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(2-Hydroxypentyl)piperidin-2-yl]pentan-2-ol](/img/structure/B12102328.png)

![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-iodooxan-2-yl]methyl benzoate](/img/structure/B12102341.png)